molecular formula C11H14N2S B12127012 2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B12127012
M. Wt: 206.31 g/mol
InChI Key: OJCCCODTWJGHJO-UHFFFAOYSA-N
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Description

2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a sulfanyl group and a 3-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3-methylbenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the imidazole ring or the sulfanyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, NaBH₄

    Substitution: HNO₃, Br₂

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Nitrated or halogenated aromatic compounds

Scientific Research Applications

2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole depends on its specific application. In antimicrobial studies, it is believed to interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The sulfanyl group may play a crucial role in binding to specific molecular targets, while the imidazole ring can interact with various biological pathways .

Comparison with Similar Compounds

  • 2-[(4-ALLYL-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE
  • N-(3-METHYLPHENYL)-2-({4-PHENYL-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Comparison: Compared to these similar compounds, 2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H14N2S/c1-9-3-2-4-10(7-9)8-14-11-12-5-6-13-11/h2-4,7H,5-6,8H2,1H3,(H,12,13)

InChI Key

OJCCCODTWJGHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2

Origin of Product

United States

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